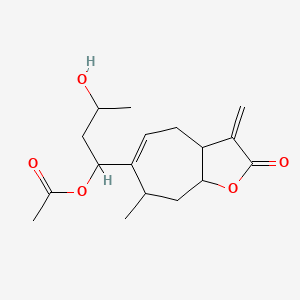
2H-Cyclohepta(b)furan-2-one, 6-(1-(acetyloxy)-3-hydroxybutyl)-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclohepta(b)furan-2-one, 6-(1-(acetyloxy)-3-hydroxybutyl)-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene- is a complex organic compound belonging to the class of heteroazulenes.
Preparation Methods
The synthesis of 2H-Cyclohepta(b)furan-2-one derivatives often involves sequential iodation and Suzuki–Miyaura coupling reactions . The preparation of azulene derivatives from 2H-Cyclohepta(b)furan-2-ones can be achieved through reactions with olefins, active methylenes, enamines, and silyl enol ethers . Industrial production methods typically involve catalytic hydrogenation and reactions with malonate esters in the presence of sodium alkoxide .
Chemical Reactions Analysis
2H-Cyclohepta(b)furan-2-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions at specific positions on the molecule are common, leading to the formation of various derivatives.
Cycloaddition: The periselective [4π+2π] cycloaddition reactions with different aralkenes result in the formation of [4π+2π] adducts.
Scientific Research Applications
2H-Cyclohepta(b)furan-2-one derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Cyclohepta(b)furan-2-one derivatives involves interactions with various molecular targets and pathways. These compounds can undergo electrophilic substitution reactions at specific positions, leading to the formation of stable ions with distinct absorption bands in the UV-visible spectrum .
Comparison with Similar Compounds
2H-Cyclohepta(b)furan-2-one derivatives are unique due to their structural properties and reactivity. Similar compounds include other heteroazulenes and azulene derivatives, which also exhibit distinct optical and electrochemical characteristics .
Properties
CAS No. |
73307-79-6 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[3-hydroxy-1-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butyl] acetate |
InChI |
InChI=1S/C17H24O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9-10,14-16,18H,3,6-8H2,1-2,4H3 |
InChI Key |
JKIKMDJRHDXNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC=C1C(CC(C)O)OC(=O)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















